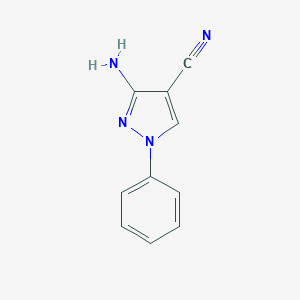

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrazole ring, a phenyl group, and a nitrile group. This compound is of particular interest due to its potential applications in pharmaceuticals and its role in the development of compounds with antimicrobial activity .

Synthesis Analysis

The synthesis of derivatives of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through various methods. For instance, a one-pot, four-component cyclocondensation reaction has been used to synthesize 6-amino-2H, 4H-pyrano[2,3-c]pyrazole-5-carbonitriles using aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in a deep eutectic solvent . Another approach involves a sequential one-pot, four-component condensation reaction using aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile, catalyzed by p-toluenesulfonic acid . Additionally, an aqueous, catalyst-free synthesis has been reported for the preparation of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles .

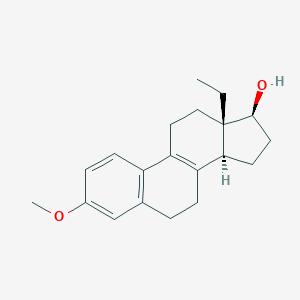

Molecular Structure Analysis

The molecular structure of compounds related to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile has been investigated using various spectroscopic techniques. For example, the crystal structure of a derivative was determined by X-ray crystallography, providing insights into the arrangement of atoms and the overall geometry of the molecule . Spectroscopic and structural investigations, including FT-IR, NMR, and DFT methods, have been conducted to study the vibrational frequencies and optimized structure of 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, confirming the experimental data .

Chemical Reactions Analysis

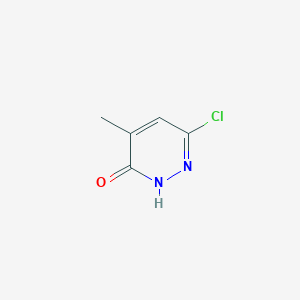

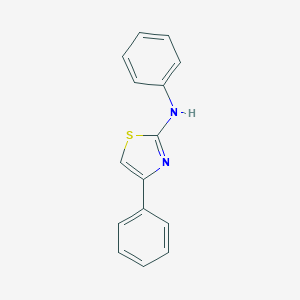

The reactivity of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives has been explored in various chemical reactions. These compounds have been used as building blocks for the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, which exhibit biocidal properties . The reaction mechanism of these derivatives with unsaturated carbonyl compounds has also been proposed, further expanding the understanding of their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives are influenced by their molecular structure. These properties are crucial for their potential applications in drug discovery and development. For instance, the solubility in water and reaction conditions, such as the use of deep eutectic solvents or aqueous media, can significantly affect the yield and purity of the synthesized compounds . The use of ultrasound irradiation in aqueous medium has been shown to provide an efficient and green synthesis method for these derivatives, highlighting the importance of environmentally friendly procedures in chemical synthesis .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Reaction Mechanisms

- The crystal structure of certain pyrazole derivatives, including compounds related to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, has been elucidated using X-ray crystallography. These structures help in understanding the reaction mechanisms of these compounds with various unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).

Synthetic Approaches for Derivatives

- Facile synthetic methods have been developed to create new derivatives of pyrazole-4-carbonitrile. These methods involve reactions with benzaldehyde and binucleophiles, leading to the formation of substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali, Ragab, Abdelghafar, & Farag, 2016).

Synthesis of Imidazo[1,2-b]pyrazole-7-carbonitriles

- A series of imidazo[1,2-b]pyrazole-7-carbonitriles were synthesized through a one-pot, four-component condensation reaction. This approach is a direct and efficient method for creating new series of these compounds, highlighting the versatility of pyrazole derivatives (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Exploration of Electronic Properties

- The electronic properties of a fluoropyrazolecarbonitrile derivative, closely related to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, have been explored. This includes investigating its interaction with fullerene molecules, indicating potential applications in materials science and electronics (Author, 2022).

Corrosion Inhibition Properties

- Certain heterocyclic derivatives of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile have been studied for their corrosion inhibition properties on C-steel surfaces. These studies are significant for applications in materials engineering and protection against corrosion (Abdel Hameed et al., 2020).

Environmental and Green Chemistry Applications

- Various environmentally friendly synthesis methods have been developed for pyrazole-4-carbonitrile derivatives. These methods include catalyst-free syntheses in aqueous media and the use of green catalysts like sodium ascorbate, demonstrating the compound's role in advancing green chemistry (Yu, Yao, Li, & Wang, 2014), (Kiyani & Bamdad, 2018).

Antimicrobial and Anticancer Activities

- Novel Schiff base compounds and pyrazolopyrimidine derivatives based on 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating potential applications in pharmaceutical and medicinal research (Puthran et al., 2019), (Metwally, Abdelrazek, & Eldaly, 2016).

Safety And Hazards

Zukünftige Richtungen

The future directions for “3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile” and similar compounds are likely to continue focusing on their synthesis and biological evaluation, given their broad range of biological activities . The recent approval of Pirtobrutinib, an anticancer/anti-inflammatory compound, demonstrates the potential of these compounds .

Eigenschaften

IUPAC Name |

3-amino-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9/h1-5,7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGWIJRMZFXAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378958 | |

| Record name | 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

138942-61-7 | |

| Record name | 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

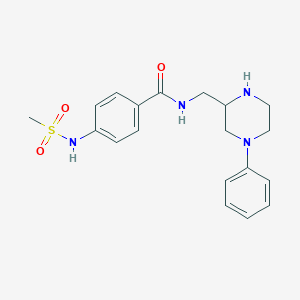

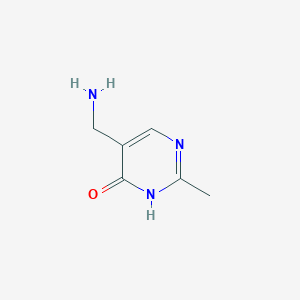

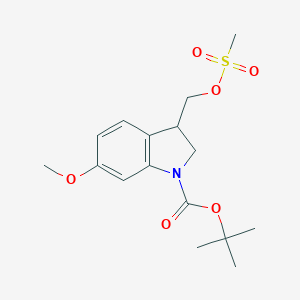

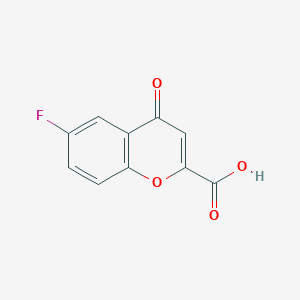

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)

![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)

![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)